molecular formula C7H7Cl2N B1430946 3-Chloro-4-(chloromethyl)-2-methylpyridine CAS No. 1227499-11-7

3-Chloro-4-(chloromethyl)-2-methylpyridine

Cat. No. B1430946
M. Wt: 176.04 g/mol
InChI Key: JNHHEBDWVDRIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Chloro-4-(chloromethyl)pyridine hydrochloride involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions .


Chemical Reactions Analysis

3-Chloro-4-(chloromethyl)pyridine hydrochloride is commonly used as a reagent in organic synthesis. It has been used in the synthesis of several drugs, including anti-cancer agents, anti-inflammatory drugs, and antidepressants. This compound has also been used in the synthesis of several agrochemicals.

Scientific Research Applications

  • Synthesis and application of trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
    • Method : The synthesis and applications of TFMP involve various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Strategies for synthesis of 1,2,4-triazole-containing scaffolds

    • Field : Pharmaceutical Chemistry
    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • Method : The synthesis of these privileged scaffolds involves various chemical reactions .
    • Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
  • 3-(Chloromethyl)benzoic acid

    • Field : Organic Chemistry
    • Application : 3-(Chloromethyl)benzoic acid is a meta-substituted benzoic acid derivative. It’s used as a building block in organic synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
  • 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-

    • Field : Organic Chemistry
    • Application : This compound is a derivative of 2-Pyrrolidinone, which is a common scaffold in pharmaceuticals and other biologically active compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
  • Synthesis of anti-depressant molecules

    • Field : Pharmaceutical Chemistry
    • Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .
  • Nucleophilic substitution in nitroarenes

    • Field : Organic Chemistry
    • Application : Nucleophilic substitution in electron-deficient arenes is one of the fundamental processes in organic chemistry .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes obtained would also depend on the specific synthesis. For example, it could be used to synthesize more complex organic compounds .

Safety And Hazards

3-Chloro-4-(chloromethyl)pyridine hydrochloride can be toxic and must be handled with care. It is classified as a short-term (acute) aquatic hazard (Category 2), H401 and a long-term (chronic) aquatic hazard (Category 2), H411 .

properties

IUPAC Name

3-chloro-4-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHEBDWVDRIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(chloromethyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(chloromethyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(chloromethyl)-2-methylpyridine
Reactant of Route 3
3-Chloro-4-(chloromethyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(chloromethyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(chloromethyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(chloromethyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.